

3,6-Dimethylpyrazine-2-carbonitrile physicochemical properties

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Compound of Interest

Compound Name: 3,6-Dimethylpyrazine-2-carbonitrile

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An In-depth Technical Guide to the Physicochemical Properties of **3,6-Dimethylpyrazine-2-carbonitrile**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of **3,6-Dimethylpyrazine-2-carbonitrile** (CAS No. 2435-47-4), a key heterocyclic building block. Pyrazine derivatives are integral to medicinal chemistry and drug discovery, serving as scaffolds in numerous bioactive compounds.^{[1][2][3]} This document synthesizes critical data on the molecular structure, physical properties, and spectroscopic characteristics of **3,6-Dimethylpyrazine-2-carbonitrile**. Furthermore, it outlines standardized experimental protocols for the validation of these properties, offering a framework for researchers to ensure data integrity and reproducibility. The guide is designed to be a practical resource for scientists engaged in synthetic chemistry, pharmaceutical development, and materials science.

Introduction: The Significance of Substituted Pyrazines

Pyrazines are a class of nitrogen-containing heterocyclic aromatic compounds that are of significant interest in pharmaceutical and materials science.^[3] The pyrazine ring is a

"privileged scaffold," appearing in a wide array of biologically active molecules, from anti-tuberculosis drugs like Pyrazinamide to novel compounds in active drug discovery programs.[\[1\]](#) [\[2\]](#)[\[3\]](#) Their unique electronic properties and ability to participate in hydrogen bonding make them valuable pharmacophores.

3,6-Dimethylpyrazine-2-carbonitrile is a functionalized pyrazine derivative that serves as a versatile intermediate in organic synthesis.[\[1\]](#)[\[4\]](#) The presence of two methyl groups and a nitrile moiety on the pyrazine core provides multiple reaction sites for further molecular elaboration, making it a valuable building block for creating complex molecular architectures.[\[5\]](#) Understanding its fundamental physicochemical properties is the first and most critical step in its effective application in research and development.

Molecular and Physicochemical Properties

A precise understanding of a compound's physical and chemical identity is foundational to its application. This section details the core properties of **3,6-Dimethylpyrazine-2-carbonitrile**.

Chemical Identity and Structure

The molecule consists of a central pyrazine ring substituted with two methyl groups at positions 3 and 6, and a nitrile group at position 2.

Caption: Molecular Structure of **3,6-Dimethylpyrazine-2-carbonitrile**.

Summary of Physicochemical Data

The following table summarizes the key physicochemical properties of **3,6-Dimethylpyrazine-2-carbonitrile**, compiled from supplier technical data and predictive models.

Property	Value	Source(s)
CAS Number	2435-47-4	[4] [5] [6]
Molecular Formula	C ₇ H ₇ N ₃	[4] [5] [7]
Molecular Weight	133.15 g/mol	[4] [5] [7]
Appearance	Low melting crystalline solid	[8] (by analogy)
Melting Point	49-50 °C	[7]
Boiling Point	248.5 ± 35.0 °C (Predicted)	[7]
Density	1.12 ± 0.1 g/cm ³ (Predicted)	[7]
Purity	≥ 98%	[4] [5]
Storage	Sealed in a dry place at room temperature	[6] [7]
pKa	-0.98 ± 0.10 (Predicted)	[7]

Spectroscopic Profile: A Guide to Structural Verification

Spectroscopic analysis is essential for confirming the identity and purity of a chemical compound. While raw spectra are not provided, this section describes the expected features for **3,6-Dimethylpyrazine-2-carbonitrile** based on its structure, serving as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to be relatively simple. Two distinct singlets should be observed in the aromatic region, corresponding to the two methyl groups (at positions 3 and 6). Another singlet should appear for the lone proton on the pyrazine ring. The exact chemical shifts (ppm) will depend on the solvent used, but the integration of these peaks should be in a 3:3:1 ratio.
- ¹³C NMR: The carbon NMR spectrum will be more complex. Distinct signals are expected for the two methyl carbons, the four unique carbons of the pyrazine ring, and the carbon of the

nitrile group ($\text{C}\equiv\text{N}$). The nitrile carbon typically appears in the 115-125 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands to look for include:

- $\text{C}\equiv\text{N}$ Stretch: A sharp, intense absorption band around $2220\text{-}2240\text{ cm}^{-1}$, characteristic of a nitrile group.
- $\text{C}=\text{N}$ and $\text{C}=\text{C}$ Stretching: Multiple bands in the $1400\text{-}1600\text{ cm}^{-1}$ region, corresponding to the aromatic pyrazine ring.
- C-H Stretching: Bands just above 3000 cm^{-1} for the aromatic C-H and just below 3000 cm^{-1} for the methyl C-H bonds.

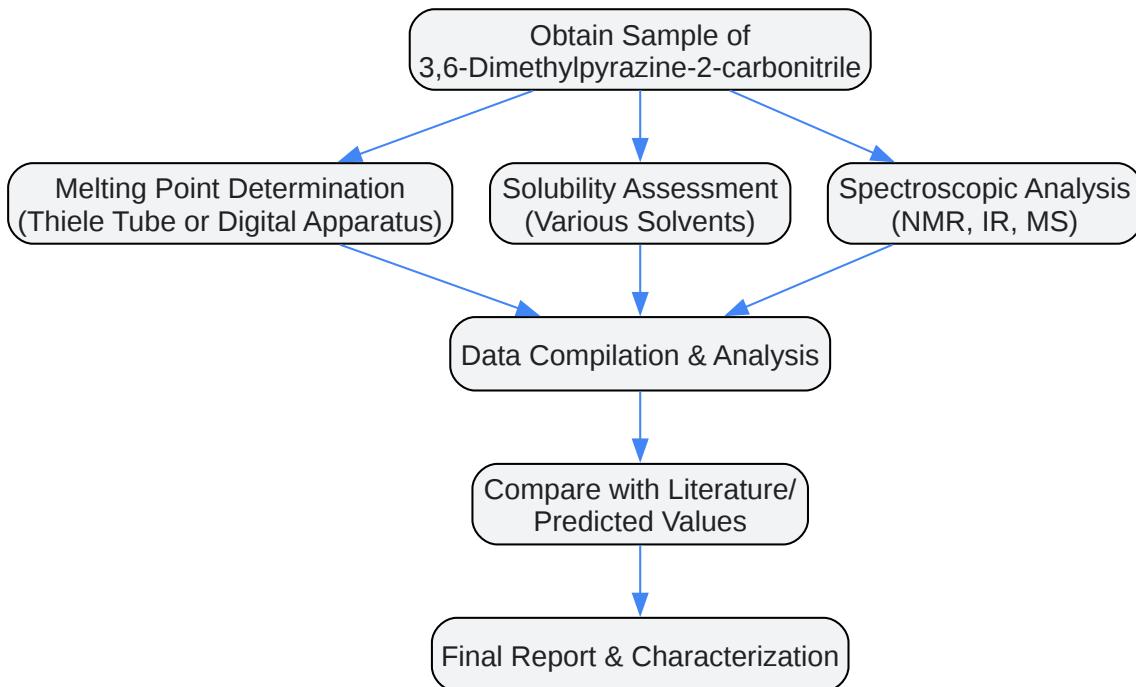
Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M^+) should be observed at an m/z corresponding to the molecular weight of the compound (133.15).^{[5][7]} Common fragmentation patterns for pyrazines may involve the loss of methyl groups or HCN, leading to characteristic fragment ions.

Experimental Protocols for Property Determination

To ensure the trustworthiness of experimental data, standardized protocols must be followed. This section provides step-by-step methodologies for determining key physicochemical properties.

Physicochemical Characterization Workflow

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Caption: General workflow for the physicochemical characterization of a compound.

Melting Point Determination

The melting point is a crucial indicator of purity. A sharp melting range (typically $< 1^{\circ}\text{C}$) suggests a high-purity sample.

- Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
- Methodology (Capillary Method):
 - Sample Preparation: Finely powder a small amount of the crystalline sample.

- Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.
- Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.
- Heating: Heat the sample rapidly to about 15-20°C below the expected melting point (49-50°C).^[7]
- Measurement: Decrease the heating rate to 1-2°C per minute.
- Observation: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes a clear liquid (T_2). The melting range is T_1-T_2 .
- Causality: A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample and the thermometer, ensuring an accurate reading. Impurities typically depress and broaden the melting range.

Solubility Assessment

Understanding solubility is vital for designing reaction conditions, purification methods, and formulation strategies.

- Objective: To qualitatively or quantitatively determine the solubility of the compound in various solvents.
- Methodology (Qualitative):
 - Solvent Selection: Choose a range of solvents with varying polarities (e.g., water, ethanol, acetone, ethyl acetate, hexane).
 - Sample Addition: To 1 mL of each solvent in a separate test tube, add approximately 10 mg of **3,6-Dimethylpyrazine-2-carbonitrile**.
 - Observation: Agitate the mixture at a constant temperature (e.g., 25°C) for 1-2 minutes.
 - Classification: Visually classify the solubility as 'soluble' (no solid particles visible), 'partially soluble' (some solid remains), or 'insoluble' (no apparent dissolution).

- Expertise Insight: For drug development, quantitative solubility in aqueous buffers at different pH values (e.g., pH 2.0, 7.4) is a critical parameter to determine, as it influences bioavailability.

Synthesis and Reactivity Overview

3,6-Dimethylpyrazine-2-carbonitrile is primarily utilized as a chemical intermediate. Pyrazinecarbonitriles, in general, are key precursors in the synthesis of more complex molecules, most notably in the pharmaceutical industry for producing active pharmaceutical ingredients (APIs).^{[1][2]} The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the pyrazine ring can undergo various substitutions, making it a versatile scaffold for building molecular diversity.

Applications in Research and Drug Development

The pyrazine scaffold is a cornerstone in medicinal chemistry.^[3] Its presence in approved drugs highlights its therapeutic relevance.^[3] Compounds containing the pyrazine moiety are explored for a wide range of pharmacological activities. While specific applications for **3,6-Dimethylpyrazine-2-carbonitrile** are proprietary to ongoing research, its utility as a "protein degrader building block" suggests its role in the development of novel therapeutic modalities like PROTACs (Proteolysis-targeting chimeras).^[5]

Handling, Storage, and Safety

Proper handling and storage are paramount to maintaining the integrity of the compound and ensuring laboratory safety.

- Storage: The compound should be stored in a tightly sealed container in a dry, well-ventilated area at room temperature.^{[6][7]} This prevents hydration and degradation.
- Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling the compound. Work should be conducted in a chemical fume hood to avoid inhalation of any dust or vapors.

Conclusion

3,6-Dimethylpyrazine-2-carbonitrile is a well-defined chemical entity with distinct physicochemical properties. Its melting point of 49-50°C, molecular weight of 133.15 g/mol, and characteristic spectroscopic features make it readily identifiable and verifiable.[5][7] As a functionalized heterocyclic compound, it represents a valuable tool for chemists in both academic and industrial settings, particularly for those engaged in the synthesis of novel compounds for drug discovery and materials science. This guide provides the foundational data and procedural insights necessary for its effective and reliable use.

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